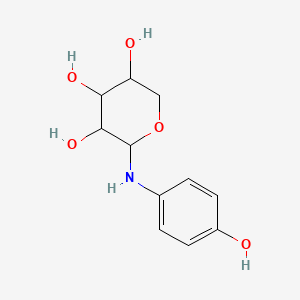
N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine, also known as HPA-Xyl or 4-Hydroxyphenyl-α-D-xylopyranoside, is a natural product found in various plants and fungi. It has been studied for its potential use in medicine and as a chemical intermediate for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases. N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine has also been shown to improve mitochondrial function, which is important for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine in lab experiments is that it is a natural product and therefore may have fewer side effects than synthetic compounds. However, one limitation is that it may be difficult to obtain in large quantities, as it is found in limited natural sources.
Zukünftige Richtungen
There are several future directions for the study of N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine. One direction is to further investigate its potential use as an anti-inflammatory and anti-cancer agent, particularly in the development of new drugs. Another direction is to study its potential use in the treatment of diabetes and other metabolic disorders. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis methods.
Synthesemethoden
N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between xylose and 4-hydroxybenzyl alcohol. Chemical synthesis involves the reaction of xylose with 4-hydroxybenzyl bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine has been studied for its potential use in medicine, particularly as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. N-(4-hydroxyphenyl)-alpha-D-xylopyranosylamine has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake in cells.
Eigenschaften
IUPAC Name |
2-(4-hydroxyanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c13-7-3-1-6(2-4-7)12-11-10(16)9(15)8(14)5-17-11/h1-4,8-16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWNWEZUZNQNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyanilino)oxane-3,4,5-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)
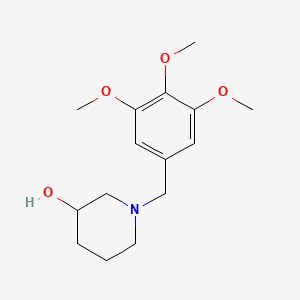
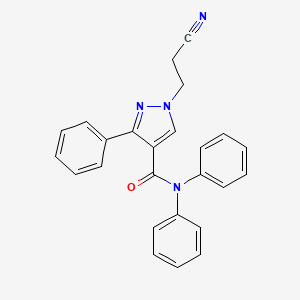

![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
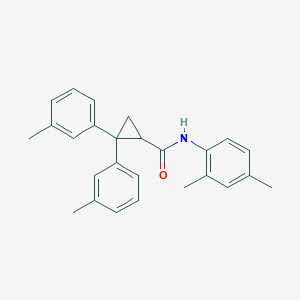

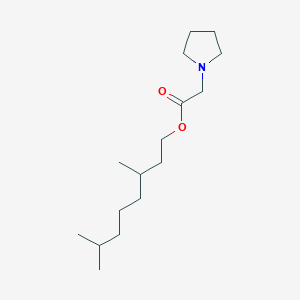

![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)